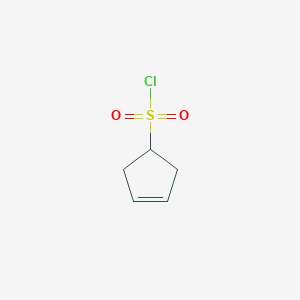
Cyclopent-3-ene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “Cyclopent-3-ene-1-sulfonyl chloride” are not available, sulfonyl chlorides can be synthesized through a process called chlorosulfonation . Additionally, a related compound, “Cyclopent-3-ene-1-carboxamides”, can be synthesized through a triethylamine promoted cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones .Chemical Reactions Analysis
Sulfonyl chlorides, including “this compound”, are known to undergo substitution reactions with various nucleophilic reagents . A related compound, “Cyclopent-3-ene-1-carboxamides”, can be formed through a triethylamine promoted cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones .Aplicaciones Científicas De Investigación
Visible-Light-Initiated Regioselective Sulfonylation/Cyclization
An economical and eco-friendly strategy for the visible-light-initiated regioselective sulfonylation/cyclization of 1,6-enynes using sulfonyl chlorides, including Cyclopent-3-ene-1-sulfonyl chloride, has been developed. This method, which operates under photocatalyst- and additive-free conditions in a biomass-derived solvent, demonstrates excellent regioselectivity and broad substrate scope, indicating its potential for synthesizing complex molecules with high efficiency and minimal environmental impact (Meng et al., 2020).
Transition Metal-Catalyzed Carbocyclization
Research on transition metal-catalyzed cycloisomerization of 1,n-enynes and diynes, potentially involving this compound, highlights a powerful method for synthesizing five or six-membered heterocyclic compounds. This approach underscores the versatility of sulfonyl chlorides in facilitating the synthesis of complex heterocyclic structures, offering a significant methodological advancement in organic synthesis (Zhang, Zhang, & Shi, 2012).
Copper-Catalyzed Cascade Cyclization
A study presents a copper-catalyzed method for cascade cyclization of 1,7-enynes with aromatic sulfonyl chlorides, leading to the selective assembly of benzo[j]phenanthridin-6(5H)-ones. This method utilizes a low-cost Cu catalyst and provides a novel route for the cyclization of 1,n-enynes, showcasing the utility of sulfonyl chlorides in constructing complex polycyclic structures (Liu et al., 2014).
Radical Cyclizations of Cyclic Ene Sulfonamides
Investigations into radical cyclizations of cyclic ene sulfonamides reveal the formation of stable bicyclic and tricyclic aldimines and ketimines. This process, which involves β-elimination of sulfonyl radicals, highlights the potential of sulfonyl chloride derivatives in mediating radical cyclizations to form complex imine structures, offering a novel approach to the synthesis of polycyclic compounds (Zhang et al., 2013).
Lewis Acid Catalyzed Annulations
A method for the (3 + 2)-annulation of donor-acceptor cyclopropanes and ynamides, yielding cyclopentene sulfonamides, has been developed. This process, catalyzed by Sc(OTf)3, demonstrates the role of sulfonyl chlorides in facilitating the synthesis of cyclopentene derivatives, further expanding the utility of these compounds in organic synthesis (Mackay et al., 2014).
Safety and Hazards
Mecanismo De Acción
Target of Action
Cyclopent-3-ene-1-sulfonyl chloride is primarily used in the synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides . It interacts with phenacylmalononitriles and o-hydroxychalcones in the presence of triethylamine .
Mode of Action
The compound participates in a triethylamine-promoted cycloaddition reaction with phenacylmalononitriles and o-hydroxychalcones . This reaction occurs in ethanol at room temperature . The result is the formation of multifunctionalized cyclopent-3-ene-1-carboxamides .
Biochemical Pathways
It’s known that the compound is involved in the synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides , which can be used in various chemical reactions and processes.
Pharmacokinetics
As a chemical reagent, it’s primarily used in laboratory settings for the synthesis of other compounds .
Result of Action
The primary result of the action of this compound is the formation of multifunctionalized cyclopent-3-ene-1-carboxamides . These compounds are formed in good yields and with high diastereoselectivity .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the cycloaddition reaction it participates in is promoted by triethylamine and occurs in ethanol at room temperature . These conditions are crucial for the successful formation of the desired products.
Propiedades
IUPAC Name |
cyclopent-3-ene-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2S/c6-9(7,8)5-3-1-2-4-5/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDVHLIMOWKPLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3'-amino-[1,1'-biphenyl]-3-carboxylate hydrochloride](/img/no-structure.png)
![2-Methyl-3-(((tetrahydrofuran-2-yl)methyl)carbamoyl)naphtho[1,2-b]furan-5-yl acetate](/img/structure/B2780837.png)
![4-[butyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2780841.png)
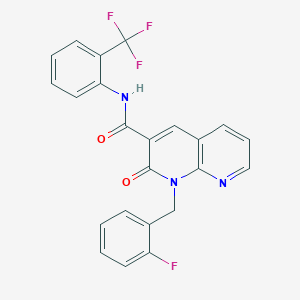
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2780843.png)
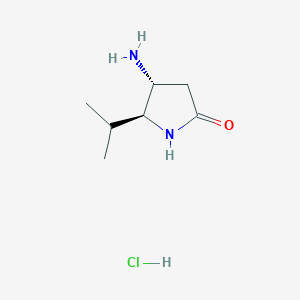
![3-(4-Chlorophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2780845.png)
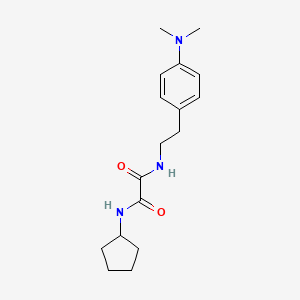
![3-[11-(4-Methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-(4-phenylpiperazin-1-yl)propan-1-one](/img/structure/B2780848.png)
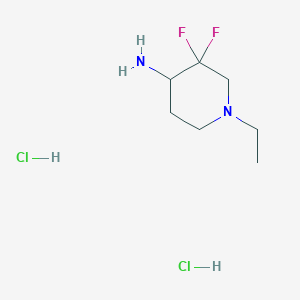
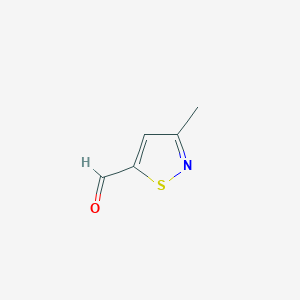
![2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2780855.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2780857.png)